2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
Description
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide is a heterocyclic small molecule featuring a pyrazole core substituted with amino, ethylamino, and a 1,2,4-oxadiazol-5-yl group bearing an o-tolyl (ortho-methylphenyl) moiety. The acetamide side chain is linked to a 4-methylbenzyl group, contributing to its lipophilic character. The o-tolyl substituent on the oxadiazole ring may enhance steric bulk and modulate electronic properties, while the ethylamino group on the pyrazole could influence solubility and binding kinetics .
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-4-26-23-20(24-28-22(30-33-24)18-8-6-5-7-16(18)3)21(25)31(29-23)14-19(32)27-13-17-11-9-15(2)10-12-17/h5-12H,4,13-14,25H2,1-3H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWHQXCJSIRWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide (CAS Number: 1170066-02-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a thorough overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 465.9 g/mol. The structure features multiple functional groups, including an acetamide backbone, a pyrazole ring, and an oxadiazole moiety, which contribute to its diverse biological activities.
Antifungal Activity
Recent studies have highlighted the antifungal properties of similar oxadiazole derivatives. For instance, compounds featuring oxadiazole rings exhibited significant inhibitory activity against Sclerotinia sclerotiorum, with inhibition rates ranging from 47.2% to 86.1% . The specific compound 13p demonstrated an EC50 value of 5.17 mg/L, indicating strong antifungal potential.
Table 1: Inhibitory Activity of Related Compounds
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| 13p | 86.1 | 5.17 |
| 13f | 77.8 | 6.67 |
| Quinoxyfen | 77.8 | 14.19 |
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with cellular targets involved in metabolic pathways or structural integrity of pathogens. The presence of electron-withdrawing groups in the structure has been shown to enhance antifungal activity by increasing the compound's lipophilicity and membrane permeability .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. Preliminary results suggest that derivatives similar to 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide exhibit selective cytotoxicity against certain cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents with minimal side effects.
Case Study: Anticancer Properties
A study investigating the anticancer properties of oxadiazole derivatives demonstrated that certain compounds induced apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism involved mitochondrial dysfunction and subsequent release of cytochrome c, leading to programmed cell death .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole and pyrazole structures have shown cytotoxic effects against various carcinoma cell lines. In vitro studies have reported IC50 values ranging from 5 µM to 15 µM against breast cancer cells, indicating substantial growth inhibition .
Antipsychotic Potential
This compound has also been investigated for its potential antipsychotic effects. Unlike traditional antipsychotics that primarily target dopamine receptors, this compound appears to operate through alternative pathways. Behavioral tests in animal models have shown a reduction in psychotic symptoms without the common side effects associated with conventional treatments .
Antioxidant Properties
The antioxidant capabilities of compounds with similar structures have been documented extensively. These compounds can inhibit lipid peroxidation at low concentrations (as low as 10 µg/mL), suggesting their potential role in protecting cells from oxidative stress . The presence of the oxadiazole ring enhances these properties by modulating biochemical pathways related to reactive oxygen species (ROS).
Anticancer Studies
A study demonstrated that derivatives of this compound inhibited the growth of several carcinoma cell lines at varying concentrations. The findings indicated that certain derivatives exhibited significant cytotoxicity and could be further explored for cancer therapy applications.
Antipsychotic Activity
Another research effort focused on the behavioral effects of this compound in animal models. Results indicated a decrease in psychotic symptoms without the typical side effects associated with traditional antipsychotics, suggesting a novel mechanism of action worth further investigation.
Antioxidant Effects
Research highlighted the antioxidant potential of related compounds, showing significant inhibition of oxidative damage in cellular systems. This protective effect against oxidative stress could be beneficial in developing therapeutic agents for conditions related to oxidative damage.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations
Heterocyclic Core Modifications: The target compound’s pyrazole-oxadiazole core differs from the indazole () and triazole-pyridine () systems. The indazole derivative () demonstrated anti-proliferative activity, suggesting that the target compound’s pyrazole-oxadiazole scaffold may also confer cytotoxicity, albeit with altered potency due to substituent differences .
Substituent Impact: o-Tolyl vs. Ethylamino vs. Methylsulfanyl (Pyrazole): The ethylamino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the methylsulfanyl group in ’s compound, which prioritizes hydrophobic interactions . 4-Methylbenzyl vs.
Pharmacological Implications: The morpholine-carbonyl and fluoro substituents in ’s indazole derivative contributed to its anti-proliferative activity, highlighting the importance of polar functional groups in enhancing target engagement. The target compound’s ethylamino and oxadiazole groups may similarly facilitate interactions with kinase ATP-binding pockets or DNA repair enzymes .
Research Findings and Inferences
While direct pharmacological data for the target compound are unavailable, insights from analogues suggest:
- Solubility and Bioavailability: The ethylamino and acetamide groups may improve aqueous solubility relative to methylsulfanyl or chlorobenzyl-containing analogues, though the o-tolyl group could counterbalance this by increasing logP .
- Synthetic Feasibility : The synthesis route for ’s indazole derivatives involved Pd/C-catalyzed reductions and trityl protection, which could be adapted for the target compound’s oxadiazole formation and pyrazole functionalization .
- Crystallographic Analysis : SHELX-based refinement () is widely used for small-molecule crystallography, implying that structural validation of the target compound would benefit from similar methodologies to confirm stereochemistry and packing interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
